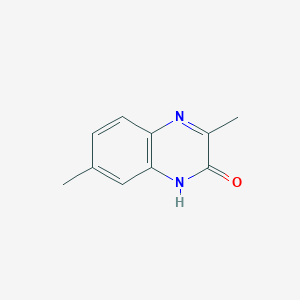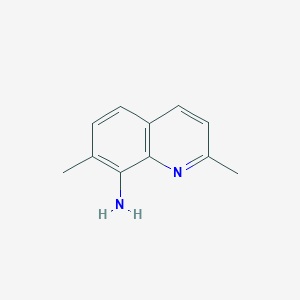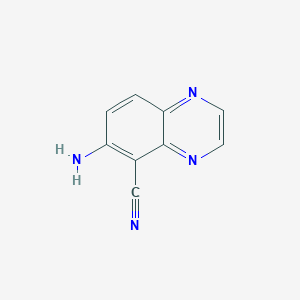![molecular formula C9H16N2O B15071429 1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine CAS No. 25517-55-9](/img/structure/B15071429.png)
1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine is a chemical compound with the molecular formula C9H16N2O. It is characterized by a spirocyclic structure, which includes an oxygen and nitrogen atom within the ring system.
Preparation Methods
The synthesis of 1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine involves several steps, typically starting with the formation of the spirocyclic core. Common synthetic routes include cyclization reactions that incorporate both oxygen and nitrogen atoms into the ring system. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure the correct formation of the spirocyclic structure .
Industrial production methods may vary, but they generally follow similar principles as laboratory synthesis, with an emphasis on scalability and cost-effectiveness. Optimization of reaction conditions, such as solvent choice and reaction time, is crucial for efficient industrial production .
Chemical Reactions Analysis
1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions involve the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application .
Comparison with Similar Compounds
1-Oxa-3-azaspiro[4.6]undec-2-en-2-amine can be compared with other spirocyclic compounds, such as:
1-Oxa-3-azaspiro[4.5]decane: Similar in structure but with a smaller ring system, leading to different chemical properties and reactivity.
1-Oxa-3-azaspiro[5.6]dodecane: Larger ring system, which may affect its binding interactions and applications.
1-Oxa-3-azaspiro[4.7]tridecane:
The uniqueness of this compound lies in its specific ring size and the presence of both oxygen and nitrogen atoms, which confer distinct chemical and biological properties .
Properties
CAS No. |
25517-55-9 |
|---|---|
Molecular Formula |
C9H16N2O |
Molecular Weight |
168.24 g/mol |
IUPAC Name |
1-oxa-3-azaspiro[4.6]undec-2-en-2-amine |
InChI |
InChI=1S/C9H16N2O/c10-8-11-7-9(12-8)5-3-1-2-4-6-9/h1-7H2,(H2,10,11) |
InChI Key |
ZLHFLARHLWMZRE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2(CC1)CN=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,4-Dihydrobenzo[4,5]imidazo[1,2-a]pyridine](/img/structure/B15071361.png)





![2h-Pyrrolo[3,4-e]benzothiazole](/img/structure/B15071413.png)
![3-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-1-amine](/img/structure/B15071419.png)
![2H-Pyrrolo[3,4-b]quinoxaline](/img/structure/B15071420.png)


